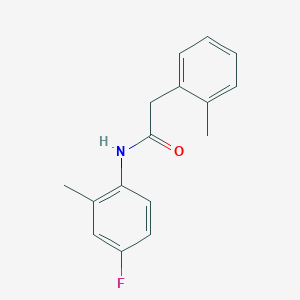
N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide can be achieved through an amination reaction. This involves the reaction of 4-fluoro-2-methylaniline with 2-(2-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Acylation Reaction: Another method involves the acylation of 4-fluoro-2-methylaniline with 2-(2-methylphenyl)acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is usually performed in an inert atmosphere at a controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may yield amine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, nucleophiles, electrophiles, various solvents, and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Halogenated derivatives, alkylated or arylated compounds.
Scientific Research Applications
Chemistry: N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its unique structure allows for the exploration of structure-activity relationships in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide
- N-(4-bromo-2-methylphenyl)-2-(2-methylphenyl)acetamide
- N-(4-iodo-2-methylphenyl)-2-(2-methylphenyl)acetamide
Comparison: N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluorine-containing compound may exhibit different reactivity, stability, and biological activity. The fluorine atom’s small size and high electronegativity can influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-5-3-4-6-13(11)10-16(19)18-15-8-7-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXNYQDBMMDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













